molecular formula C17H14BrNO2S B2566890 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097893-77-9

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2566890
CAS No.: 2097893-77-9
M. Wt: 376.27
InChI Key: KFMDVJDDRCEPIC-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide features a benzamide core substituted with a bromine atom at the 2-position. The amine side chain is a unique ethyl group bearing both furan-2-yl and thiophen-2-yl heterocycles. This structural complexity confers distinct electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting heterocycle-sensitive enzymes or receptors.

Properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2S/c18-14-6-2-1-5-12(14)17(20)19-11-13(15-7-3-9-21-15)16-8-4-10-22-16/h1-10,13H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMDVJDDRCEPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and furans.

    Reduction: Hydrogen-substituted benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic synthesis, 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of derivatives with tailored properties for specific applications.

Biology

This compound has been investigated for its bioactive potential , particularly in antimicrobial and anticancer research. The presence of the furan and thiophene rings is believed to enhance its interaction with biological targets, making it a candidate for further exploration in drug development.

Medicine

Research has focused on the therapeutic effects of this compound, especially in targeting specific enzymes or receptors involved in disease processes. Preliminary studies suggest that it may exhibit anticancer properties , potentially inhibiting cancer cell proliferation through various mechanisms.

Materials Science

The compound's structural characteristics make it suitable for applications in the development of organic semiconductors and advanced materials. Its electronic properties can be exploited in creating devices with enhanced performance.

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:

  • Apoptosis Induction : A study indicated that structurally similar compounds could induce apoptosis in cancer cell lines, suggesting that modifications to this compound could enhance its efficacy.
    "Structurally similar compounds accelerated apoptosis in MCF cell lines when administered at specific dosages."
  • In Vivo Tumor Suppression : Animal model studies have shown that derivatives can significantly suppress tumor growth, indicating their therapeutic potential in oncology.

Study on Anticancer Properties

A recent investigation into the anticancer effects of benzamide derivatives revealed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 25.72 μM to lower values depending on structural modifications.

In Vivo Studies

In vivo studies demonstrated that certain derivatives effectively suppressed tumor growth in animal models, reinforcing their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are selected for comparison based on shared benzamide scaffolds, heterocyclic substitutions, or bromine/halogen functionalities:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Reference) Molecular Formula Molecular Weight Benzamide Substituent Amine Substituent logP Notable Properties/Biological Activity
Target Compound C₁₇H₁₅BrN₂O₂S 403.28 2-Bromo 2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl - Unique heterocyclic combination
4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide C₁₇H₂₁NO₂S 303.42 4-Butoxy 2-(Thiophen-2-yl)ethyl 4.01 High lipophilicity (logP = 4.01)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS 296.18 - (Acetamide) 4-Bromophenyl, 2-thienyl - Antimycobacterial activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 None 2-(3,4-Dimethoxyphenyl)ethyl - Polar groups enhance solubility
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) C₁₇H₁₉NO₄ 301.34 2-Hydroxy 2-(3,4-Methoxyphenyl)ethyl - Hydrogen-bonding capacity
4-Bromo-N-(2-chloro-6-fluorophenyl)benzamide C₁₃H₈BrClFNO 352.57 4-Bromo 2-Chloro-6-fluorophenyl - Multi-halogenated; potential bioactivity

Key Observations

Impact of Benzamide Substituents
  • Bromine vs. Polar Groups : The 2-bromo substituent in the target compound introduces steric bulk and electron-withdrawing effects, which may influence binding to hydrophobic pockets in proteins. In contrast, polar groups like 2-hydroxy (Rip-D, logSw = -3.97 in related compounds ) or 4-butoxy enhance solubility but reduce membrane permeability .
  • Halogen Positioning : The 2-bromo substitution in the target compound contrasts with 4-bromo analogs (e.g., ), which may exhibit different electronic distributions and intermolecular interactions.
Amine Side Chain Modifications
  • Dual Heterocycles : The ethyl-linked furan-thiophene combination in the target compound is rare. This structure may facilitate π-π stacking or hydrogen bonding with biological targets, as seen in furanylbenzamide inhibitors targeting SHP2 (e.g., SBI-3570 ).
  • Single Heterocycles : Compounds like 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide highlight the role of thiophene in enhancing lipophilicity (logP = 4.01), while dimethoxyphenyl derivatives (Rip-B ) prioritize solubility.

Biological Activity

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound notable for its unique structural features, including a bromine atom, furan, and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and other scientific applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14BrNO2SC_{17}H_{14}BrNO_2S, with a molecular weight of approximately 376.3 g/mol. The compound features a benzamide core that is substituted with both furan and thiophene groups, which are known to enhance the biological activity of compounds through various mechanisms.

PropertyValue
Molecular FormulaC17H14BrNO2SC_{17}H_{14}BrNO_2S
Molecular Weight376.3 g/mol
CAS Number2097893-77-9

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and furan rings have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . This suggests that the presence of these heterocycles may enhance the compound's ability to disrupt microbial cell processes.

Anticancer Potential

The structure of this compound indicates potential anticancer properties, as many benzamide derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, with IC50 values indicating effective concentrations for cell growth inhibition . The mechanism often involves the modulation of apoptotic pathways and interference with cellular signaling.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of electron-withdrawing groups like bromine enhances the electrophilicity of the compound, facilitating interactions with biological targets. Additionally, the spatial arrangement of the furan and thiophene rings plays a crucial role in determining the compound's reactivity and interaction with biomolecules.

Case Study 1: Antimicrobial Screening

A recent study evaluated a series of benzamide derivatives including this compound against Plasmodium falciparum. Results indicated that modifications in the N-substituent significantly influenced antimalarial potency, suggesting that the structural elements present in this compound may similarly affect its efficacy against other pathogens .

Case Study 2: Cancer Cell Line Evaluation

In another study focusing on anticancer activity, various derivatives were tested against human leukemia cell lines. Compounds structurally related to this compound demonstrated selective cytotoxicity, with some exhibiting GI50 values as low as 10 nM, indicating strong potential for therapeutic applications .

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